5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
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Overview
Description
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a methoxy group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring and the introduction of the methoxy and phenyl groups. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable acid catalyst.
Introduction of the Methoxy Group: This step often involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
- 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl pyridine-4-carboxylate
Uniqueness
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring, in particular, provides unique binding properties and stability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-methoxy-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-3-5-17(6-4-16)7-10-20(24)19-9-8-18(26-2)15-21(19)28-22(25)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHPGIWMCSLJT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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